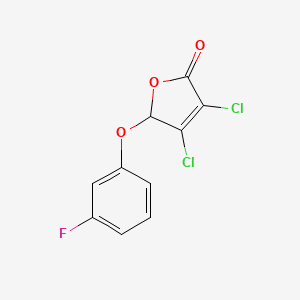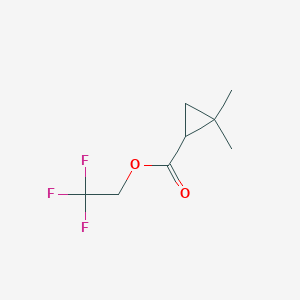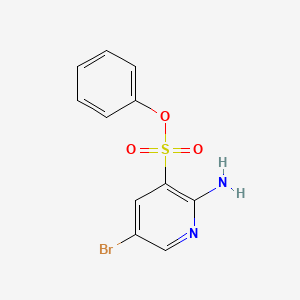propanedinitrile CAS No. 647840-00-4](/img/structure/B12594582.png)
[(2-Bromopyridin-4-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromopyridin-4-yl)methylpropanedinitrile is a complex organic compound that features a brominated pyridine ring and a trifluoropropyl group attached to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-4-yl)methylpropanedinitrile typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.
Formation of the Methyl Group: The brominated pyridine is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methyl group.
Attachment of the Trifluoropropyl Group: The intermediate is then reacted with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Formation of Propanedinitrile Moiety: Finally, the compound is treated with malononitrile under basic conditions to introduce the propanedinitrile group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromopyridin-4-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with oxidized functional groups such as aldehydes or carboxylic acids.
Reduction: Products with reduced functional groups such as alcohols or amines.
Coupling: Complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Chemistry
(2-Bromopyridin-4-yl)methylpropanedinitrile is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology
In biological research, this compound may be used as a probe or ligand to study interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromopyridin-4-yl)methylpropanedinitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloropyridin-4-yl)methylpropanedinitrile
- (2-Fluoropyridin-4-yl)methylpropanedinitrile
- (2-Iodopyridin-4-yl)methylpropanedinitrile
Uniqueness
(2-Bromopyridin-4-yl)methylpropanedinitrile is unique due to the presence of the bromine atom, which can be selectively substituted in various reactions, providing a versatile platform for further functionalization. The trifluoropropyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design and materials science.
Properties
CAS No. |
647840-00-4 |
|---|---|
Molecular Formula |
C12H9BrF3N3 |
Molecular Weight |
332.12 g/mol |
IUPAC Name |
2-[(2-bromopyridin-4-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9BrF3N3/c13-10-5-9(1-4-19-10)6-11(7-17,8-18)2-3-12(14,15)16/h1,4-5H,2-3,6H2 |
InChI Key |
MZBJKGSWGUSAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(CCC(F)(F)F)(C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)
![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)


![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)

![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)

